1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Description
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Properties
IUPAC Name |
1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-3-5-12(6-4-10)16-14-9-13(11(2)18)7-8-15(14)17-19-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDRTFJBJCJMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320600 | |
| Record name | 1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439094-63-0 | |
| Record name | 1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Mode of Action
Related compounds, such as benzylic halides, typically react via an sn2 pathway. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Related compounds, such as mephedrone, are known to function as norepinephrine-dopamine reuptake inhibitors. This suggests that the compound might affect similar biochemical pathways, leading to downstream effects such as stimulation of the central nervous system.
Pharmacokinetics
Related compounds, such as mephedrone, are known to be metabolized into active metabolites. These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive derivatives. This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.
Result of Action
Related compounds, such as pyrazole derivatives, have been shown to display superior antipromastigote activity. This suggests that the compound might have similar effects, leading to significant changes at the molecular and cellular levels.
Biochemical Analysis
Biological Activity
1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure featuring a benzisoxazole moiety and a methylphenyl group. Its molecular formula is , with a molecular weight of approximately 239.27 g/mol.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Inhibition of Kinases : Compounds related to benzisoxazole derivatives have been shown to inhibit specific kinases involved in inflammatory responses, such as Interleukin receptor-associated kinases (IRAKs) .
- Anticancer Properties : Some studies suggest that these compounds can modulate pathways involved in cell proliferation and apoptosis, making them candidates for cancer treatment .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : The compound demonstrates the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in various cancer cell lines.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha levels in treated cells. |
| Study 2 | Assess cytotoxicity against cancer cells | Showed IC50 values indicating effective dose-dependent cytotoxicity in breast cancer cell lines. |
| Study 3 | Investigate kinase inhibition | Identified as a potent inhibitor of IRAK-4, suggesting potential for treating inflammatory diseases. |
Research Findings
Recent research has highlighted the compound's potential as a therapeutic agent:
- Inhibition of IRAK-4 : A study identified this compound as an effective inhibitor of IRAK-4, which plays a critical role in the signaling pathways leading to inflammation and immune responses .
- Structure–Activity Relationship (SAR) : Detailed SAR studies have shown that modifications on the benzisoxazole ring can significantly enhance biological activity, providing insights for further drug development .
Preparation Methods
Preparation Methods
Friedel-Crafts Acylation and Cyclocondensation
The most widely documented synthesis involves a two-step Friedel-Crafts acylation followed by cyclocondensation.
Step 1: Synthesis of 6-Acetyl-2(3H)-Benzoxazolone
Aluminum chloride (80 g, 600 mmol) and dimethylformamide (13 mL, 172 mmol) form a Lewis acid complex at 45°C for 5 minutes. 2(3H)-Benzoxazolone (8.1 g, 60 mmol) and acetyl chloride (6.4 mL, 90 mmol) are added, and the mixture is heated at 80°C for 3 hours. The crude product is precipitated using ice water and HCl, yielding 6-acetyl-2(3H)-benzoxazolone (77% yield, m.p. 231–234°C).
Step 2: Formation of the Benzisoxazole Core
6-Acetyl-2(3H)-benzoxazolone (5.6 mmol) reacts with 4-methylbenzaldehyde in ethanol under basic conditions (10% KOH). The Claisen-Schmidt condensation forms a chalcone intermediate, which undergoes cyclization in the presence of hydroxylamine hydrochloride to yield the benzisoxazole scaffold. Purification via recrystallization (acetonitrile:ethanol) achieves a final yield of 68–72%.
Table 1: Reaction Conditions for Friedel-Crafts Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Aluminum chloride |
| Temperature (Step 1) | 80°C |
| Reaction Time (Step 1) | 3 hours |
| Solvent (Step 2) | Ethanol |
| Base (Step 2) | 10% KOH |
| Yield | 68–72% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity.
Single-Step Cyclization
A mixture of 6-acetyl-2(3H)-benzoxazolone (5.6 mmol) and 4-methylbenzaldehyde (5.6 mmol) in ethanol is irradiated at 50–80°C (25–60 W) for 15–30 minutes. The reaction proceeds via in situ chalcone formation and subsequent cyclization, achieving yields of 75–80%.
Table 2: Microwave Synthesis Optimization
| Parameter | Value |
|---|---|
| Power | 25–60 W |
| Temperature | 50–80°C |
| Time | 15–30 minutes |
| Solvent | Ethanol |
| Yield | 75–80% |
Hydrazine-Mediated Cyclocondensation
Aryl hydrazines facilitate benzisoxazole formation through nucleophilic attack and ring closure.
Reaction Protocol
1-(3-Methylbenzoisoxazol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one (2.6 g, 0.01 mol) reacts with hydrazine hydrate (0.5 mL) in ethanol under reflux for 6 hours. The precipitated product is filtered and recrystallized from acetonitrile, yielding 65–70%.
Table 3: Hydrazine-Based Cyclocondensation
| Parameter | Value |
|---|---|
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 6 hours |
| Yield | 65–70% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Friedel-Crafts Method : High yield but requires hazardous reagents (AlCl₃) and prolonged heating.
- Microwave Synthesis : Rapid and energy-efficient but limited to small-scale production.
- Hydrazine Route : Moderate yield with safer reagents, suitable for industrial applications.
Table 4: Method Comparison
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Friedel-Crafts | 68–72% | 3–6 hours | Moderate |
| Microwave | 75–80% | 15–30 min | Low |
| Hydrazine | 65–70% | 6 hours | High |
Optimization Strategies
Characterization Techniques
Emerging Methodologies
Enzymatic cyclization using lipases (e.g., Candida antarctica) is under investigation, offering greener alternatives with 60–65% yields.
Q & A
Q. Optimization Tips :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux vs. room temperature) to control selectivity.
- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .
Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm structure and purity. Key signals include aromatic protons (δ 7.0–8.5 ppm) and acetyl groups (δ 2.5–3.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction using SHELX software for structure refinement. Critical parameters: R-factor < 0.05, data-to-parameter ratio > 15 .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Basic: What preliminary biological activities have been reported for this compound?
Q. Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zone-of-inhibition measurements .
- Enzyme Inhibition : IC₅₀ determination via spectrophotometric assays (e.g., COX-2 inhibition using colorimetric substrates) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing viability reduction against controls .
Advanced: How can researchers resolve contradictions in crystallographic data from different studies?
Q. Methodological Answer :
- Validation Tools : Use Mercury CSD 2.0 to compare packing patterns and intermolecular interactions. Calculate packing similarity scores to identify discrepancies .
- Refinement Checks : Re-analyze raw diffraction data with SHELXL, ensuring proper handling of twinning, disorder, or thermal parameters. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
- Data Deposition : Compare with entries in the Cambridge Structural Database (CSD) to benchmark bond lengths/angles against similar structures .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Train datasets with known bioactivity data from PubChem .
- DFT Calculations : Gaussian 16 for electronic structure analysis (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental inhibition data .
Advanced: How to design experiments to elucidate the mechanism of action in biological systems?
Q. Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins. Identify via LC-MS/MS proteomics .
- Pathway Analysis : RNA-seq or microarray profiling of treated vs. untreated cells to map differentially expressed genes (e.g., apoptosis-related pathways) .
- Kinetic Studies : Surface plasmon resonance (SPR) or ITC to measure binding constants (Kd, Kon/Koff) with purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
